Tert-butyl 5-ethyl-2-oxopiperidine-1-carboxylate
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Overview
Description
Tert-butyl 5-ethyl-2-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C12H21NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-ethyl-2-oxopiperidine-1-carboxylate typically involves the reaction of 1-piperidinocarbonyl chloride with tert-butoxycarbonyl chemicals. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-ethyl-2-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce ketones or carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
Tert-butyl 5-ethyl-2-oxopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of tert-butyl 5-ethyl-2-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved often include binding to active sites on proteins, altering their conformation and activity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-methyl-5-oxopiperidine-1-carboxylate
- Tert-butyl 4-oxopiperidine-1-carboxylate
- Tert-butyl 2-ethyl-5-oxopiperidine-1-carboxylate
Uniqueness
Tert-butyl 5-ethyl-2-oxopiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring. This substitution can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds. Its specific structure allows for unique applications in various fields of research and industry .
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl 5-ethyl-2-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-5-9-6-7-10(14)13(8-9)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3 |
InChI Key |
JKNGMNPYJUOSTF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(=O)N(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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